2-Methyl-3-propylthiophene
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Overview
Description
2-Methyl-3-propylthiophene is a heterocyclic organic compound belonging to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This compound is characterized by a methyl group at the second position and a propyl group at the third position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-propylthiophene can be achieved through various methods, including the condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of substituted buta-1-enes with potassium sulfide, enabling an atom-economical and transition-metal-free synthesis via cleavage of multiple C-H bonds . This method is advantageous due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-propylthiophene undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the gain of electrons or hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted thiophenes.
Scientific Research Applications
2-Methyl-3-propylthiophene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-3-propylthiophene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Comparison: 2-Methyl-3-propylthiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit distinct properties and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-methyl-3-propylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-3-4-8-5-6-9-7(8)2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACBPVASTREVAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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